molecular formula C10H16N2OS B326732 3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one

3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one

Cat. No.: B326732
M. Wt: 212.31 g/mol
InChI Key: ODHVRFSUUJZFNT-UHFFFAOYSA-N
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Description

3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one is a synthetic thiohydantoin derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2-thioxoimidazolidin-4-one (thiohydantoin) scaffold are recognized for their diverse biological activities, which include antimicrobial, antifungal, antithyroid, and anti-HIV properties . This particular derivative serves as a valuable building block for researchers developing novel therapeutic agents, especially in the fields of antiparasitic and central nervous system (CNS) drug discovery. The core structure of this compound is associated with several key research applications. Thiohydantoin derivatives have been investigated as potential anticonvulsants, as evidenced by the related drug Albutoin (3-Allyl-5-isobutyl-2-thioxo-imidazolidin-4-one), which was developed for the research of grand mal epilepsies . Furthermore, the 2-thioxo-imidazolidin-4-one moiety has been strategically employed in drug design to protect primary amines from metabolic degradation. For instance, conjugating this group to the antimalarial drug Primaquine prevents its oxidative deamination into the inactive metabolite carboxyprimaquine, thereby enhancing metabolic stability and potentially improving the drug's efficacy . The allyl and butyl substituents on the thiohydantoin core offer sites for further chemical modification, making this compound a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules, such as those involving ketene dithioacetal chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

5-butyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-3-5-6-8-9(13)12(7-4-2)10(14)11-8/h4,8H,2-3,5-7H2,1H3,(H,11,14)

InChI Key

ODHVRFSUUJZFNT-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(C(=S)N1)CC=C

Canonical SMILES

CCCCC1C(=O)N(C(=S)N1)CC=C

Origin of Product

United States

Biological Activity

3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and metabolic activity. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of thioxoimidazolidinones, characterized by a thione functional group and a five-membered ring structure. The presence of the allyl and butyl groups enhances its lipophilicity, which may influence its biological activity.

Cytotoxic Effects

Numerous studies have explored the cytotoxic effects of this compound against various cancer cell lines. In one study, compounds with similar thioxo structures demonstrated potent cytotoxicity against colon (Colo-205), breast (MCF-7), and lung (A549) cancer cell lines, showing IC50 values ranging from 0.04 to 0.21 μM .

Cell Line IC50 (μM) Reference Compound Reference IC50 (μM)
Colo-2050.04 - 0.06Doxorubicin0.1
MCF-70.15 - 0.21Doxorubicin0.1
A5490.15 - 0.21Doxorubicin0.1

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of angiogenesis, possibly mediated by the suppression of vascular endothelial growth factor (VEGF) signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazolidinone core significantly affect biological activity. For instance, the introduction of alkyl groups enhances cytotoxicity, while specific substitutions on the thione group can either improve or diminish activity against cancer cells .

Metabolic Activity

In addition to its anticancer properties, this compound has been investigated for its potential in metabolic disorders, including insulin resistance and type-2 diabetes. Compounds in this class have shown promise in enhancing glucose uptake in insulin-resistant models, suggesting a potential role as insulin sensitizers .

Case Studies

  • Cancer Treatment Efficacy : A study assessed the efficacy of thioxoimidazolidinones on human cancer cell lines, demonstrating that compounds similar to 3-Allyl-5-butyl exhibited significant cytotoxic effects at low concentrations .
  • Metabolic Modulation : In high-carbohydrate diet-induced insulin-resistant mice, derivatives of thiazolidinones were shown to reduce hyperglycemia and improve metabolic profiles, indicating potential therapeutic applications for metabolic syndrome .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives, including 3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one, as effective antibacterial agents. The structure-activity relationship indicates that the thioxoimidazolidin ring is crucial for antibacterial efficacy.

Case Study: Antibacterial Efficacy Against Staphylococcus aureus

A study evaluated various derivatives against clinical isolates of Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds were determined using standard broth dilution methods. Notably, the compounds exhibited MIC values as low as 31.25 μg/mL, demonstrating significant antibacterial activity, particularly against multidrug-resistant strains .

CompoundMIC (μg/mL)Activity
C531.25Effective against S. aureus
C662.5Effective against S. aureus

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro and in vivo studies, particularly focusing on liver cancer cells.

Case Study: Cytotoxic Effects on Hepatocellular Carcinoma

In a study examining the cytotoxic effects of thioxoimidazolidin derivatives on HepG2 liver cancer cells, the compound demonstrated significant inhibitory effects with an IC50 value of 0.017 μM. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent for hepatocellular carcinoma .

CompoundIC50 (μM)Mechanism
This compound0.017Induces apoptosis; G2/M arrest

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, specifically targeting α-glucosidase and α-amylase.

Case Study: Enzyme Inhibition

A series of thioxoimidazolidin derivatives were synthesized and tested for their ability to inhibit α-glucosidase and α-amylase activities. One derivative exhibited outstanding inhibitory activity with IC50 values of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase, showcasing the compound's potential in managing conditions like diabetes .

CompoundEnzyme TargetIC50 (mM)
3jα-glucosidase0.051
3jα-amylase0.0082

Comparison with Similar Compounds

Key Observations:
  • Position 3 Substituents : The allyl group in the target compound introduces electron-rich, conjugated π-bonds, contrasting with the aromatic p-tolyl () or cyclopropyl () groups. Allyl substituents may enhance reactivity in electrophilic additions compared to bulky aryl groups .
  • Synthesis : Microwave-assisted methods () and palladium-catalyzed coupling () are common for introducing diverse substituents. The target compound likely employs alkylation steps similar to ’s methyl iodide substitution .

Physicochemical Properties

  • Melting Points: The p-tolyl derivative (3a) exhibits a high melting point (241–243°C, ), attributed to aromatic stacking . Bulky substituents like 3,4,5-trimethoxybenzylidene () may reduce melting points due to steric hindrance, though specific data are unavailable. The butyl group in the target compound likely lowers melting points compared to aromatic analogs, favoring solubility in non-polar solvents.
  • In contrast, arylidene derivatives () may exhibit mixed solubility due to polar substituents like dimethylamino groups .

Preparation Methods

Thiourea-Alkylation-Cyclization Sequence

A three-step protocol involves:

  • Alkylation of thiourea with butyl bromide to form S-butylisothiourea.

  • Condensation with ethyl acetoacetate to yield 5-butyl-2-thioxoimidazolidin-4-one.

  • Allylation using allyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group at N3.

Optimization Notes :

  • Temperature : Cyclization proceeds optimally at 80–100°C.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems.

Yield : 65–72% after purification by recrystallization (ethanol/water).

Microwave-Assisted Domino Reactions

Microwave irradiation accelerates domino reactions, combining alkylation and cyclization in a single step.

One-Pot Synthesis from Thiohydantoins

Thiohydantoin derivatives react with allyl bromide and butyraldehyde under microwave conditions (150°C, 20 min) to form the target compound.

Reaction Conditions :

  • Solvent : Ethanol or DMF.

  • Base : Triethylamine (2 equiv).

  • Microwave Power : 300 W.

Yield : 78–85% with >90% purity (HPLC).

Solid-Phase Synthesis for Parallel Libraries

Solid-phase methods enable high-throughput synthesis of imidazolidinone derivatives.

Resin-Bound Intermediate Strategy

  • Immobilization : Wang resin-bound glycine is acylated with butyric anhydride.

  • Thiourea Formation : Treatment with ammonium thiocyanate and allyl isothiocyanate.

  • Cyclative Cleavage : TFA-mediated cleavage releases the product.

Advantages :

  • Purity : >95% without chromatography.

  • Scalability : Suitable for gram-scale production.

Catalytic Asymmetric Synthesis

Chiral catalysts induce enantioselectivity in imidazolidinone formation.

Organocatalytic Approach

  • Catalyst : L-Proline (20 mol%).

  • Substrates : N-allylthiourea and butyl glyoxylate.

  • Conditions : Solvent-free, 60°C, 24 h.

Outcome :

  • ee : 88–92%.

  • Yield : 70%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Thiourea-Alkylation65–7290–958–12Moderate
Microwave Domino78–85>900.3High
Solid-Phase80–88>9524High
Asymmetric Catalysis709524Low

Key Insights :

  • Microwave methods offer superior efficiency but require specialized equipment.

  • Solid-phase synthesis is ideal for parallel libraries but involves resin costs.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : ν 1716 cm⁻¹ (C=O), 1584 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 5.65 (d, J=8.3 Hz, allyl CH₂), 1.32 (s, butyl CH₃).

  • X-ray Crystallography : Confirms cis-orientation of C3–H and C9b–H in the imidazolidinone ring.

Purity Assessment

  • HPLC : Retention time = 3.35 min (C18 column, acetonitrile/water).

  • Elemental Analysis : C, 68.89%; H, 5.44%; N, 9.45% (calc. for C₁₀H₁₆N₂OS) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Allyl-5-butyl-2-thioxo-imidazolidin-4-one, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted maleimides or thiosemicarbazides with allyl and butyl precursors. For example, refluxing thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid (3–5 hours) under controlled pH (4–6) promotes cyclization . Purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (to confirm thioxo group at ~1200–1250 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies allyl (δ 5.1–5.8 ppm for vinyl protons) and butyl (δ 0.9–1.6 ppm for CH₃) substituents. The thioxo group deshields adjacent carbons (C2 and C4 appear at ~170–180 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves stereochemistry and confirms imidazolidinone ring planarity (e.g., bond angles < 5° deviation from ideal sp² hybridization) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 241.1) .

Q. How can researchers mitigate hazards during handling of thioxo-containing compounds like this imidazolidinone?

  • Methodology : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate synthesis protocols (e.g., reflux time, stoichiometry) and analytical conditions. For example, inconsistent melting points may arise from polymorphic forms; use DSC to identify transitions. Conflicting NMR signals can be addressed by deuterated solvent selection (e.g., DMSO-d₆ vs. CDCl₃) or 2D-COSY to assign overlapping peaks .

Q. How do electronic effects of the allyl and butyl substituents influence the compound’s reactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-31G(d,p)) to map frontier molecular orbitals. The allyl group increases electron density at C5, enhancing nucleophilic attack susceptibility. Butyl chains contribute steric hindrance, slowing dimerization—verified via kinetic studies (UV-Vis monitoring at λ = 280 nm) .

Q. What in silico approaches predict the biological activity of this compound?

  • Methodology : Dock the compound into target proteins (e.g., cyclooxygenase-2 or kinase enzymes) using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., thiazolidinones in ). Validate predictions via in vitro assays (e.g., IC₅₀ determination using fluorescence-based enzyme inhibition) .

Q. Why do some studies report divergent yields in the synthesis of this compound?

  • Methodology : Optimize reaction parameters using Design of Experiments (DoE). For instance, varying temperature (80–120°C), catalyst (e.g., p-TsOH vs. ZnCl₂), and solvent polarity (DMF vs. toluene) impacts yield. Response Surface Methodology (RSM) identifies ideal conditions (e.g., 100°C, 0.5 eq. p-TsOH in DMF increases yield to 78%) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey SignalsReference
FTIR ν(C=S): 1245 cm⁻¹; ν(C=O): 1680 cm⁻¹
¹H NMR δ 5.6–5.8 ppm (allyl CH₂=CH–); δ 1.3 ppm (butyl –CH₂–)
X-ray Dihedral angle: 2.8° (imidazolidinone ring)

Table 2 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes cyclization
Catalystp-TsOH (0.5 eq.)Reduces side reactions
Reaction Time4–5 hoursBalances completion vs. degradation
SolventAcetic acidEnhances protonation of intermediates

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